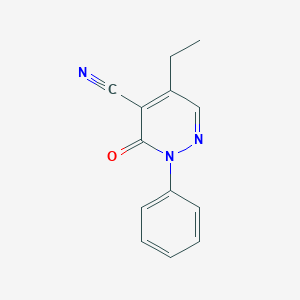
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile, also known as EPDC, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile exerts its biological effects through the inhibition of several enzymes, including COX-2 and LOX. These enzymes are involved in the inflammatory response, and their inhibition has been shown to reduce inflammation and pain. In addition, 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain, and to induce apoptosis in cancer cells. In addition, 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has several advantages for lab experiments, including its potent biological activity and its ability to inhibit several enzymes involved in the inflammatory response. However, the compound has several limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile. One potential direction is the development of more potent and selective inhibitors of COX-2 and LOX, which may have applications in the treatment of inflammatory diseases. In addition, the development of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile derivatives with improved solubility and lower toxicity may lead to the development of more effective anti-cancer drugs. Finally, the study of the mechanism of action of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile may lead to the discovery of new targets for drug development in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile involves the reaction of 2-methyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile with ethyl acetoacetate and phenylhydrazine in the presence of a catalyst. The reaction proceeds through a cyclization process to form the pyridazine ring, followed by the elimination of a molecule of water to produce 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile.
Aplicaciones Científicas De Investigación
5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In addition, 5-Ethyl-3-oxo-2-phenyl-2,3-dihydro-4-pyridazinecarbonitrile has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
5-ethyl-3-oxo-2-phenylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c1-2-10-9-15-16(13(17)12(10)8-14)11-6-4-3-5-7-11/h3-7,9H,2H2,1H3 |
Clave InChI |
ZYALRZNQFIJZEH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)N(N=C1)C2=CC=CC=C2)C#N |
SMILES canónico |
CCC1=C(C(=O)N(N=C1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250500.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)
